![molecular formula C13H12BrNO4 B5718493 5-bromo-N-(3,4-dimethoxyphenyl)-2-furamide](/img/structure/B5718493.png)
5-bromo-N-(3,4-dimethoxyphenyl)-2-furamide
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Overview
Description
“5-bromo-N-(3,4-dimethoxyphenyl)-2-furamide” is a chemical compound that contains a furamide group, a bromine atom, and a 3,4-dimethoxyphenyl group. The presence of these functional groups suggests that it might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The furamide group, bromine atom, and 3,4-dimethoxyphenyl group would all contribute to its overall structure .Chemical Reactions Analysis
Again, while specific reactions involving “5-bromo-N-(3,4-dimethoxyphenyl)-2-furamide” are not available, similar compounds often undergo reactions typical of amides, bromides, and phenyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-bromo-N-(3,4-dimethoxyphenyl)-2-furamide” would be influenced by its functional groups. For example, the presence of the bromine atom could increase its molecular weight and potentially its reactivity .Scientific Research Applications
Synthesis of Antidepressant Molecules
This compound plays a crucial role in the synthesis of antidepressant drugs. The metal-catalyzed reactions using transition metals like iron, nickel, and ruthenium are pivotal in creating key structural motifs found in antidepressants . The compound’s utility in this field is significant due to the ongoing need for novel antidepressants with rapid onset, fewer side effects, and enhanced cognitive function.
Development of Heterocyclic Compounds
“5-bromo-N-(3,4-dimethoxyphenyl)-2-furamide” is a valuable reagent in the construction of diverse heterocyclic scaffolds, which are essential in many drugs and natural products . Its application in the synthesis of poly-substituted and fused heterocyclic compounds is of particular importance in medicinal chemistry.
Research in Organic Synthesis
The compound is used in organic synthesis, particularly in the formation of carboxamides, which are integral to various synthetic pathways . Its role in facilitating the synthesis of complex organic molecules underscores its versatility in organic chemistry research.
Computer-Aided Drug Design
In silico studies often utilize “CBMicro_032089” for modeling and simulation purposes. The compound’s properties can be analyzed computationally to predict its behavior in biological systems, aiding in the design of new drugs .
Microbiotics and Nanotechnology
The compound’s unique structure makes it a candidate for use in microbiorobotics, where it could potentially contribute to the design and fabrication of microscale devices for biomedical and environmental applications .
Mixed Methods Research
While not a direct application of the compound itself, “MixCom6_001753” may serve as a case study in mixed methods research, where qualitative and quantitative data are integrated to explore complex research problems .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-N-(3,4-dimethoxyphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4/c1-17-9-4-3-8(7-11(9)18-2)15-13(16)10-5-6-12(14)19-10/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDMEZHUTJJREQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5750096 |
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